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Compound of Interest

Compound Name: Peptide T TFA

Cat. No.: B15564134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octapeptide, Peptide T, a
molecule that has been a subject of interest in HIV research. We will delve into its core
structure, its mechanism of action as a viral entry inhibitor, and the intricate signaling pathways
it modulates. This document synthesizes key quantitative data, details relevant experimental
protocols, and provides visual representations of the molecular interactions and experimental
workflows.

Core Structure and Properties of Peptide T

Peptide T is a synthetic octapeptide, meaning it is a polymer composed of eight amino acid
residues.[1] Its sequence was derived from the V2 region of the HIV-1 envelope glycoprotein
gp120.[2] The high threonine content in its sequence is the origin of its name.[3]

The primary amino acid sequence of Peptide T is:
Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)[4][5]

A more stable analog, D-Alal-Peptide T-amide (DAPTA), was developed for clinical studies. In
DAPTA, the L-Alanine at the first position is replaced with its D-isomer, and the C-terminus is
amidated to increase resistance to enzymatic degradation.[3]

Key Molecular Properties of Peptide T:
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Property Value Reference

Ala-Ser-Thr-Thr-Thr-Asn-Tyr-

Amino Acid Sequence Thr [4][5]
One-Letter Sequence ASTTTNYT [5]
Molecular Formula C35H55N9016 [5]
Molecular Weight 857.9 g/mol [5]

Mechanism of Action: A CCR5 Antagonist

Peptide T functions as an HIV entry inhibitor by targeting the C-C chemokine receptor type 5
(CCRb5), a key co-receptor for macrophage-tropic (R5) strains of HIV-1.[6] Initially, it was
thought to act on the CD4 receptor, but subsequent research clarified that its primary target is
CCRS5.[2] While it may have some interaction with CD4, the binding affinity is remarkably low.[6]

The binding of the HIV-1 envelope protein gp120 to the CD4 receptor on a target immune cell
induces a conformational change in gp120, exposing a binding site for a co-receptor, typically
CCRS5 or CXCRA4. The subsequent interaction between gp120 and the co-receptor is essential
for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.

Peptide T acts as a competitive antagonist at the CCRS5 receptor.[7] It binds to CCR5 and
blocks the interaction of the gp120-CD4 complex with the co-receptor, thereby preventing viral
entry. This antagonistic action is specific to R5-tropic HIV strains, with little to no inhibitory
effect on viruses that use the CXCR4 co-receptor.[6]

Signaling Pathway of Peptide T

As a CCR5 antagonist, Peptide T modulates the downstream signaling pathways typically
activated by this G-protein coupled receptor (GPCR). CCR5 is known to couple to inhibitory G-
proteins (Gai). The binding of a natural chemokine agonist (like RANTES) to CCR5 activates
the Gai subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a
decrease in the intracellular concentration of the second messenger cyclic AMP (CAMP).

By blocking the binding of agonists to CCRS5, Peptide T prevents this signaling cascade.
Therefore, in the presence of a CCR5 agonist, Peptide T would lead to a relative increase in
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intracellular cAMP levels compared to the agonist-treated state.

Click to download full resolution via product page

Caption: Signaling pathway of Peptide T as a CCR5 antagonist.

Quantitative Data

The following table summarizes key quantitative data related to the activity of Peptide T and its
analog, DAPTA.

Parameter Value Description Reference

Inhibition of gp120
DAPTA IC50 0.06 nM (Bal strain) binding to
CCR5

Inhibition of gp120
DAPTA IC50 0.32 nM (CM235 strain)
binding to CCR5

Inhibition of R5 and
Peptide T Peak ]
dual-tropic HIV-1

Inhibitory 10722t0 10-° M o ) [6]
) replication in various
Concentration
cell types

Experimental Protocols
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This section outlines the general methodologies for key experiments used to characterize the
structure and function of Peptide T.

Peptide Synthesis and Purification

Peptide T and its analogs are synthesized using standard solid-phase peptide synthesis
(SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The
synthesized peptides are then cleaved from the resin and purified using reverse-phase high-
performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are
confirmed by analytical HPLC and mass spectrometry.

Receptor Binding Assays

Objective: To determine the binding affinity of Peptide T for the CCRS5 receptor.
Method: Competitive Radioligand Binding Assay

e Cell Culture: A cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 or
HEK293-CCRY5) is cultured to a suitable density.

e Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation
to isolate the membrane fraction containing the CCRS5 receptors.

e Binding Reaction: A constant concentration of a radiolabeled CCR5 ligand (e.g., 2°I-MIP-1a
or 3H-RANTES) is incubated with the cell membranes in the presence of increasing
concentrations of unlabeled Peptide T.

 Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.
The membrane-bound radioligand is then separated from the unbound radioligand by rapid
filtration through a glass fiber filter.

e Quantification: The radioactivity retained on the filter is measured using a gamma or
scintillation counter.

o Data Analysis: The data is plotted as the percentage of specific binding of the radioligand
versus the concentration of Peptide T. The IC50 value (the concentration of Peptide T that
inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression
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analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff
equation.

Start: CCR5-expressing
cell membranes

Incubate with radiolabeled
CCRS ligand and varying
concentrations of Peptide T

Separate bound and unbound
ligand by filtration

Measure radioactivity
of bound ligand

Analyze data to determine
IC50 and Ki values
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Caption: Workflow for a competitive radioligand binding assay.

Chemotaxis Assays

Objective: To assess the ability of Peptide T to block CCR5-mediated cell migration.
Method: Transwell Migration Assay (Boyden Chamber)

o Cell Preparation: A cell type that expresses CCR5 and is known to migrate in response to
CCRS5 ligands (e.g., human monocytes or a CCR5-transfected cell line) is used. The cells are
washed and resuspended in a serum-free medium.

o Assay Setup: A transwell insert with a porous membrane is placed into a well of a multi-well
plate. The lower chamber is filled with a medium containing a CCR5 agonist (e.g., RANTES
or MIP-1[3) to create a chemoattractant gradient. Different concentrations of Peptide T are
added to both the upper and lower chambers to test its inhibitory effect.

o Cell Seeding: The prepared cells are added to the upper chamber of the transwell insert.

e Incubation: The plate is incubated for a period of time (typically a few hours) to allow for cell
migration through the pores of the membrane towards the chemoattractant in the lower
chamber.

e Quantification of Migration: The non-migrated cells on the upper surface of the membrane
are removed. The cells that have migrated to the lower surface of the membrane are fixed
and stained (e.g., with crystal violet). The migrated cells can then be quantified by eluting the
stain and measuring its absorbance or by counting the cells under a microscope.
Alternatively, migrated cells in the bottom well can be counted using a cell counter or flow
cytometer.

o Data Analysis: The number of migrated cells in the presence of Peptide T is compared to the
number of migrated cells in the absence of the peptide (positive control) and in the absence
of a chemoattractant (negative control).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15564134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: Prepare CCR5-expressing
cells and transwell plate

Add chemoattractant and
Peptide T to chambers

Seed cells in the
upper chamber

Incubate to allow
cell migration

Fix, stain, and quantify
migrated cells
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Caption: Workflow for a transwell migration (chemotaxis) assay.
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Signal Transduction Assays

Objective: To measure the effect of Peptide T on intracellular cCAMP levels.

Method: cAMP Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-

Resolved Fluorescence (HTRF) Assay

Cell Culture and Stimulation: CCR5-expressing cells are cultured and then pre-treated with
various concentrations of Peptide T for a short period. The cells are then stimulated with a
CCRS5 agonist (e.g., RANTES) to induce a decrease in CAMP levels. A phosphodiesterase
inhibitor (e.g., IBMX) is often included to prevent the degradation of cCAMP.

Cell Lysis: The cells are lysed to release the intracellular cAMP.

cAMP Measurement (ELISA): The cell lysate is added to a microplate pre-coated with a
cAMP capture antibody. A known amount of HRP-conjugated cAMP is then added. The
sample cAMP and the HRP-conjugated cAMP compete for binding to the capture antibody.
After washing, a substrate for HRP is added, and the resulting colorimetric signal is
measured. The signal is inversely proportional to the amount of cCAMP in the sample.

CAMP Measurement (HTRF): The cell lysate is mixed with two conjugates: a CAMP antibody
labeled with a donor fluorophore (e.g., europium cryptate) and a cAMP molecule labeled with
an acceptor fluorophore (e.g., d2). In the absence of cAMP from the sample, the two
conjugates are in close proximity, allowing for Forster Resonance Energy Transfer (FRET).
The cAMP from the sample competes with the labeled cAMP, disrupting the FRET signal.
The HTRF signal is inversely proportional to the cCAMP concentration.

Data Analysis: A standard curve is generated using known concentrations of CAMP. The
cAMP concentration in the cell lysates is determined by interpolating from the standard
curve. The effect of Peptide T on agonist-induced changes in CAMP levels is then calculated.
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Caption: Workflow for a cAMP measurement assay.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15564134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Peptide T is a well-characterized octapeptide that acts as a specific antagonist of the HIV co-
receptor CCRS. Its ability to block the entry of R5-tropic HIV strains has made it a valuable tool
in virology and immunology research. Understanding its structure, mechanism of action, and
the signaling pathways it modulates is crucial for researchers and drug development
professionals working on novel anti-retroviral therapies. The experimental protocols outlined in
this guide provide a framework for the further investigation of Peptide T and other CCR5-
targeting molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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